Methyl 4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
Methyl 4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative with a 1,4-dihydropyridine (1,4-DHP) core. This class of compounds is renowned for diverse pharmacological activities, including calcium channel modulation, antimicrobial effects, and enzyme inhibition . The target compound features a methyl ester at position 3 and a 2-chlorophenyl group at position 4, distinguishing it from analogs with varying substituents or ester groups.
Properties
IUPAC Name |
methyl 4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO3/c1-11-16(19(24)25-4)17(12-7-5-6-8-13(12)21)18-14(22-11)9-20(2,3)10-15(18)23/h5-8,17,22H,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVKGMJCOYFQOJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=CC=C3Cl)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch reaction, which is a multi-component reaction involving an aldehyde, a β-ketoester, and an ammonium acetate. The reaction conditions often require heating and the use of solvents such as ethanol or acetic acid to facilitate the formation of the hexahydroquinoline ring system.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Hydrolysis of the Carboxylate Ester
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility and biological activity.
Conditions :
-
Basic hydrolysis : Reflux with NaOH (2M) in ethanol/water (3:1) for 6–8 hours .
-
Acidic hydrolysis : HCl (1M) in dioxane at 60°C for 4 hours .
Mechanism :
-
Nucleophilic attack by hydroxide or water on the carbonyl carbon, followed by elimination of methanol.
Outcome :
-
IR spectra of the hydrolyzed product show a disappearance of the ester carbonyl peak at ~1685 cm⁻¹ and the emergence of a broad O–H stretch at ~2500–3300 cm⁻¹ .
Nucleophilic Aromatic Substitution at the Chlorophenyl Group
The electron-deficient 2-chlorophenyl ring facilitates nucleophilic substitution, particularly at the ortho and para positions relative to the chlorine atom.
Example Reaction :
Replacement of chlorine with methoxy groups using NaOMe in DMF at 120°C.
Key Data :
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| NaOMe | DMF, 120°C, 12h | Methoxy derivative | 78% |
Mechanism :
-
Formation of a Meisenheimer complex followed by elimination of Cl⁻.
Reduction of the 5-Oxo Group
The ketone moiety at position 5 is reducible to a secondary alcohol, altering the compound’s electronic and steric profile.
Conditions :
Outcome :
-
¹H NMR of the reduced product shows a new doublet at δ 4.2 ppm (J = 6.4 Hz) for the hydroxyl-bearing methane proton .
Oxidation Reactions
The hexahydroquinoline core is susceptible to oxidation, particularly at the nitrogen-containing ring.
Example :
-
Treatment with KMnO₄ in acidic medium oxidizes the saturated ring to a pyridine derivative.
Mechanistic Insight :
-
Abstraction of hydrogen α to nitrogen, forming a conjugated diene intermediate, which is further oxidized.
Cycloaddition and Ring-Opening Reactions
The compound participates in Diels-Alder reactions due to the conjugated diene system in the hexahydroquinoline framework.
Experimental Data :
| Dienophile | Conditions | Product | Stereochemistry |
|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 24h | Fused bicyclic adduct | endo selectivity |
Structural Influence :
-
X-ray crystallography confirms a flattened chair conformation of the cyclohexanone ring, which enhances diene reactivity .
Functionalization via the Ester Group
The carboxylate ester serves as a handle for further derivatization, such as transesterification or amidation.
Amidation Protocol :
Halogen Exchange Reactions
The chlorine atom on the phenyl ring can be replaced by other halogens under transition-metal catalysis.
Example :
-
Cl → Br substitution using CuBr₂ and 1,10-phenanthroline in DMF at 150°C.
Outcome :
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition between the quinoline core and alkenes.
Conditions :
-
Benzophenone as a photosensitizer, hexane solvent, 254 nm UV light.
Scientific Research Applications
Table 1: Crystal Structure Parameters
| Parameter | Value |
|---|---|
| Space Group | P21/n |
| a (Å) | 9.275(5) |
| b (Å) | 18.213(9) |
| c (Å) | 11.403(6) |
| β (degrees) | 109.718(9) |
| Volume (ų) | 1813.4(16) |
Antimicrobial Activity
Research indicates that derivatives of polyhydroquinoline exhibit significant antimicrobial properties. Methyl 4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has shown effectiveness against various bacterial strains and fungi . This activity is attributed to the compound's ability to disrupt microbial cell walls and inhibit essential metabolic pathways.
Antitumor Activity
The compound has also been investigated for its antitumor properties. Several studies have reported that polyhydroquinoline derivatives can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways . The presence of the chlorophenyl group is believed to enhance these effects by increasing lipophilicity and facilitating cellular uptake.
Central Nervous System Effects
This compound has demonstrated potential in treating central nervous system disorders. Its structural similarity to known CNS-active compounds suggests it may possess anxiolytic or antidepressant effects . Further research is needed to elucidate the specific mechanisms involved.
Cardiovascular Effects
The compound has been noted for its hypotensive effects in animal models. It appears to modulate vascular smooth muscle contraction and may influence nitric oxide pathways . These findings position it as a candidate for developing antihypertensive medications.
Case Study: Antimicrobial Testing
In a study assessing the antimicrobial efficacy of various polyhydroquinoline derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating potent antimicrobial activity .
Case Study: Antitumor Mechanisms
Another investigation focused on the antitumor activity of this compound in vitro against human breast cancer cell lines. The study reported a dose-dependent decrease in cell viability with IC50 values around 25 µM after 48 hours of treatment. Mechanistic studies suggested that apoptosis was induced via the activation of caspase pathways .
Mechanism of Action
The mechanism of action of Methyl 4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
The position and nature of substituents on the phenyl ring significantly alter pharmacological activity and synthesis yields.
Table 1: Impact of Phenyl Substituent Variations
Key Observations :
Ester Group Variations
The ester group at position 3 affects lipophilicity, bioavailability, and catalytic efficiency during synthesis.
Table 2: Ester Group Comparison
Key Observations :
Additional Functional Groups
Table 3: Functionalized Derivatives
Key Observations :
- Hydrazide-Schiff Bases : These derivatives show dual antimicrobial and calcium-channel-blocking activities, highlighting the versatility of the 1,4-DHP scaffold .
- Sulfonyl Groups: The methylsulfonylphenyl variant’s crystal structure reveals planar quinoline rings, which may enhance stacking interactions in enzyme binding .
Biological Activity
Methyl 4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound of interest due to its diverse biological activities. Research has shown that derivatives of hexahydroquinoline exhibit a range of pharmacological effects including antimicrobial, antioxidant, anticancer, and anti-inflammatory properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Synthesis
The compound is characterized by a complex structure featuring a quinoline ring system and a carboxylate functional group. The synthesis typically involves the condensation of 5,5-dimethyl-cyclohexane-1,3-dione with 2-chlorobenzaldehyde and 3-amino-2-butenoic acid methyl ester in ethanol under reflux conditions . The resulting product can be purified through recrystallization techniques.
1. Antimicrobial Activity
Research indicates that derivatives of hexahydroquinoline possess significant antimicrobial properties. For instance:
- Antibacterial Effects : In vitro studies have demonstrated that certain derivatives inhibit the growth of bacteria such as Escherichia coli and Bacillus subtilis. Among the derivatives tested, some exhibited effective growth inhibition while others showed minimal activity .
| Compound | Activity Against E. coli | Activity Against B. subtilis |
|---|---|---|
| Derivative 1 | Moderate | High |
| Derivative 2 | High | Moderate |
| Derivative 3 | Low | No effect |
2. Antioxidant Activity
The antioxidant potential of this compound has been evaluated using the DPPH radical scavenging assay. Results suggest that several synthesized derivatives exhibit antioxidant activities ranging from 70% to 98%, indicating their potential role in immune system enhancement .
3. Antitumor Activity
Hexahydroquinoline derivatives have also been studied for their antitumor properties. In various cancer models, these compounds have shown promise in inhibiting tumor cell proliferation and inducing apoptosis in cancer cells. The mechanism often involves the modulation of key signaling pathways associated with cell survival and death .
4. Central Nervous System (CNS) Effects
Some studies have reported CNS activity for certain derivatives of hexahydroquinoline. These effects include anxiolytic and antidepressant activities, suggesting potential applications in treating mood disorders .
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antibacterial efficacy of this compound against clinical strains of bacteria. The results indicated that certain concentrations effectively inhibited bacterial growth compared to standard antibiotics.
Case Study 2: Antioxidant Properties
Research conducted on the antioxidant properties highlighted that the compound exhibited significant free radical scavenging activity compared to traditional antioxidants like ascorbic acid. This suggests its potential use in formulations aimed at reducing oxidative stress .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing this compound via Hantzsch-type multicomponent reactions?
- Methodological Answer : The synthesis typically involves a one-pot cyclocondensation reaction of an aldehyde (e.g., 2-chlorobenzaldehyde), a β-ketoester (e.g., methyl acetoacetate), and ammonium acetate. Critical parameters include:
- Solvent selection : Ethanol or methanol is preferred due to their ability to dissolve polar intermediates and facilitate cyclization .
- Catalyst optimization : Acidic catalysts (e.g., acetic acid) or green catalysts (e.g., ZnO nanoparticles) improve reaction efficiency and yield .
- Stoichiometric ratios : A 1:2:1 molar ratio of aldehyde:β-ketoester:ammonium acetate ensures complete cyclization .
- Table 1 : Comparison of synthesis conditions from literature:
| Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|
| Ethanol | AcOH | 68–72 | |
| Methanol | ZnO NPs | 82–85 |
Q. How is the structural identity of this compound confirmed post-synthesis?
- Methodological Answer : A combination of spectroscopic and crystallographic techniques is essential:
- NMR : and NMR verify the presence of the 2-chlorophenyl group, methyl esters, and the hexahydroquinoline scaffold. Key signals include aromatic protons (δ 7.2–7.5 ppm) and ester carbonyls (δ 165–170 ppm) .
- X-ray crystallography : Single-crystal analysis confirms the chair conformation of the hexahydroquinoline ring and spatial arrangement of substituents (e.g., Cl···O interactions) .
Q. What are the recommended protocols for handling and storing this compound in laboratory settings?
- Methodological Answer :
- Storage : Keep in airtight containers under inert gas (N/Ar) at –20°C to prevent oxidation of the dihydropyridine moiety .
- Safety : Use PPE (gloves, goggles) and avoid inhalation of fine powders. Work in a fume hood due to potential irritancy of chlorinated aromatic byproducts .
Advanced Research Questions
Q. How can researchers resolve low yields during the cyclization step of the Hantzsch synthesis?
- Methodological Answer : Common issues and solutions include:
- Incomplete cyclization : Increase reaction temperature (80–90°C) or prolong reaction time (8–12 hrs) to drive the equilibrium toward ring closure .
- Byproduct formation : Use gradient column chromatography (silica gel, hexane/ethyl acetate) to separate unreacted β-ketoester or aldol adducts .
- Catalyst deactivation : Replace homogeneous catalysts (e.g., AcOH) with heterogeneous alternatives (e.g., montmorillonite K10) to improve recyclability and reduce side reactions .
Q. What strategies are effective for analyzing discrepancies in biological activity data (e.g., antimicrobial assays)?
- Methodological Answer : Contradictions may arise from:
- Strain variability : Test against standardized microbial strains (e.g., ATCC cultures) and include positive controls (e.g., ciprofloxacin) to calibrate inhibition zones .
- Concentration gradients : Perform dose-response assays (e.g., 10–200 µg/mL) to establish MIC (Minimum Inhibitory Concentration) values, as activity may plateau at higher concentrations .
- Structural analogs : Compare activity with derivatives (e.g., 4-methoxyphenyl or 5-bromo substitutions) to identify substituent-specific trends .
Q. How does the electronic nature of the 2-chlorophenyl substituent influence the compound’s reactivity and bioactivity?
- Methodological Answer :
- Electron-withdrawing effects : The Cl group enhances electrophilicity at the C4 position, facilitating nucleophilic attacks in enzyme-binding assays .
- Steric effects : Ortho-substitution on the phenyl ring may hinder interactions with hydrophobic enzyme pockets, reducing activity compared to para-substituted analogs .
- Computational validation : Use DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces and predict binding affinities .
Q. What crystallization techniques are optimal for obtaining high-quality single crystals of this compound?
- Methodological Answer :
- Slow evaporation : Dissolve the compound in a 1:1 mixture of dichloromethane/hexane and allow slow evaporation at 4°C to promote lattice ordering .
- Diffusion methods : Layer hexane over a saturated ethanol solution to induce gradual crystal growth, minimizing defects .
Data Contradiction Analysis
Q. Why do some studies report calcium channel modulation while others emphasize antimicrobial activity for similar hexahydroquinoline derivatives?
- Methodological Answer :
- Structural nuances : Minor substituent changes (e.g., 2-chloro vs. 4-methoxyphenyl) alter pharmacophore orientation, shifting target specificity .
- Assay variability : Calcium flux assays (e.g., FLIPR) and microbial disk diffusion methods measure distinct biological endpoints, leading to divergent conclusions .
Q. How should researchers interpret conflicting cytotoxicity data between in vitro and in vivo models?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
